molecular formula C8H11NO2 B1500532 5-Isopropyl-1H-pyrrole-2-carboxylic acid CAS No. 90607-16-2

5-Isopropyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1500532
CAS RN: 90607-16-2
M. Wt: 153.18 g/mol
InChI Key: RUVJYWIINMYEAQ-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines . Other methods include the conversion of primary diols and amines to pyrroles using a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11) . This indicates that the molecule consists of an isopropyl group attached to the 5-position of a pyrrole ring, with a carboxylic acid group attached to the 2-position .


Physical And Chemical Properties Analysis

This compound has a boiling point of 320.4±30.0°C at 760 mmHg .

Scientific Research Applications

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, closely related to 5-Isopropyl-1H-pyrrole-2-carboxylic acid, are key intermediates in synthesizing HIV-1 entry inhibitors like NBD-11021 and NBD-14010. A general method has been developed for synthesizing these compounds from pyrrole, facilitating their preparation on a gram scale without the need for chromatographic purification (Belov et al., 2017).

Domino Transformation in Organic Synthesis

The domino reaction of 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones under metal relay catalysis results in the formation of 4-acylpyrrole-2-carboxylic acid derivatives. This process demonstrates the versatility of pyrrole-2-carboxylic acid derivatives in organic synthesis, particularly in producing pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).

Catalytic Applications

Pyrrole 2-carboxylic acid has been found effective as a ligand in Cu-catalyzed reactions, specifically in the monoarylation of anilines with aryl iodides and bromides. This highlights its potential as a versatile ligand in catalytic processes, accommodating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman et al., 2008).

Nanocatalyst in Heterocyclic Synthesis

Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a novel organic–inorganic hybrid heterogeneous catalyst. This catalyst was used to synthesize isoxazolo[4,3-e]indazole, demonstrating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The process is noted for its green and efficient characteristics, contributing to cleaner production in chemical synthesis (Poormirzaei, 2020).

Intermediate in Porphyrin Synthesis

Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, closely related to this compound, have been prepared as intermediates in the synthesis of porphyrins and related compounds. This underscores the significance of pyrrole derivatives in the field of bioconjugate chemistry and their utility in synthesizing complex biological molecules (Lash et al., 1994).

Safety and Hazards

The safety information for 5-Isopropyl-1H-pyrrole-2-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The mechanism of action of these compounds often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The exact targets and mode of action would depend on the specific structure of the compound and could vary widely among different pyrrole and indole derivatives .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on the specific structure of the compound. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. For example, if the compound targets a specific enzyme involved in a disease process, the result of its action could be the inhibition of that enzyme and a subsequent decrease in the disease symptoms .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of the compound .

properties

IUPAC Name

5-propan-2-yl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVJYWIINMYEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665073
Record name 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90607-16-2
Record name 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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